molecular formula C20H23N5O2 B10923534 3,6-dicyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923534
M. Wt: 365.4 g/mol
InChI Key: KIEVADDIUSXPMU-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of isoxazole and pyridine rings, which are fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-10(15-9-21-25(3)11(15)2)22-19(26)14-8-16(12-4-5-12)23-20-17(14)18(24-27-20)13-6-7-13/h8-10,12-13H,4-7H2,1-3H3,(H,22,26)

InChI Key

KIEVADDIUSXPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5

Origin of Product

United States

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